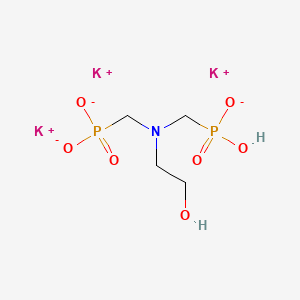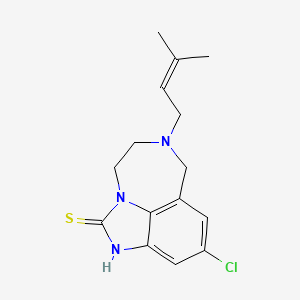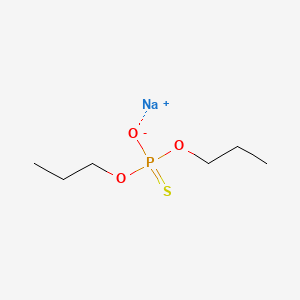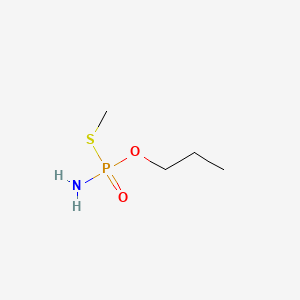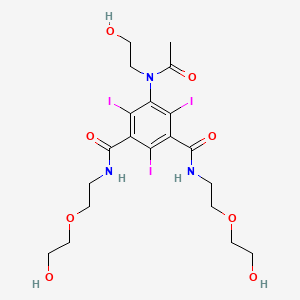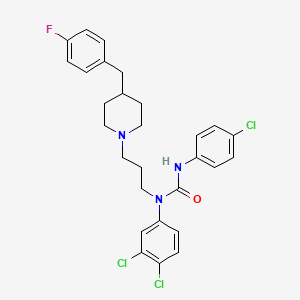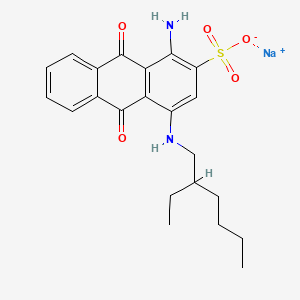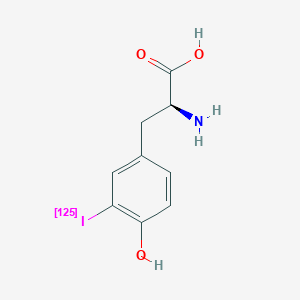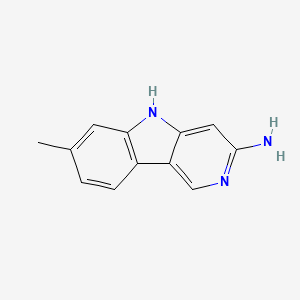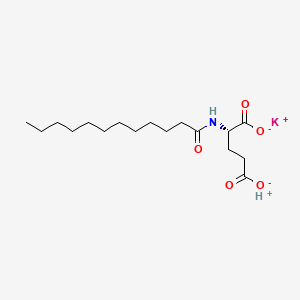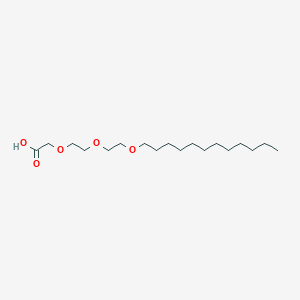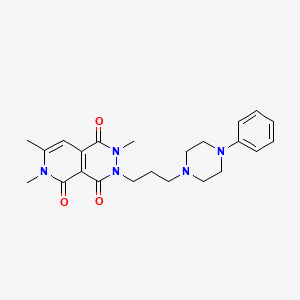
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyridazine ring with a piperazine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Functional Group Modifications: Various functional groups such as methyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridazine derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a drug candidate due to its unique structure.
Pharmacology: Studies may investigate its interactions with biological targets.
Materials Science: Its properties may be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings.
Piperazine Derivatives: Compounds featuring the piperazine moiety.
Uniqueness
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- is unique due to its combination of pyridazine and piperazine structures, which may confer distinct chemical and biological properties.
Properties
CAS No. |
164071-40-3 |
|---|---|
Molecular Formula |
C23H29N5O3 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2,6,7-trimethyl-3-[3-(4-phenylpiperazin-1-yl)propyl]pyrido[3,4-d]pyridazine-1,4,5-trione |
InChI |
InChI=1S/C23H29N5O3/c1-17-16-19-20(22(30)24(17)2)23(31)28(25(3)21(19)29)11-7-10-26-12-14-27(15-13-26)18-8-5-4-6-9-18/h4-6,8-9,16H,7,10-15H2,1-3H3 |
InChI Key |
PLBKDUQINCDKSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(N(C2=O)C)CCCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



